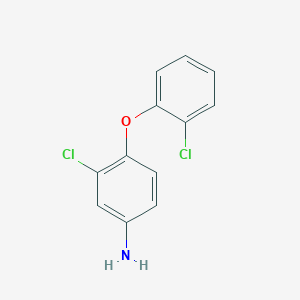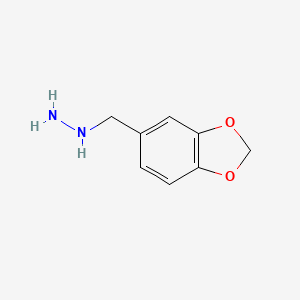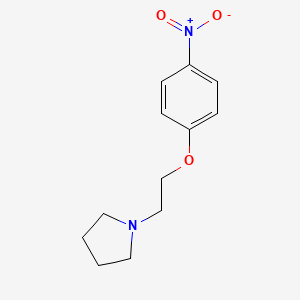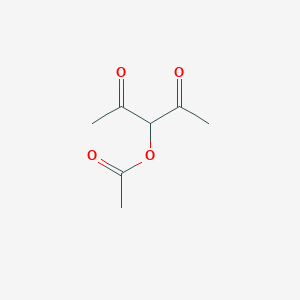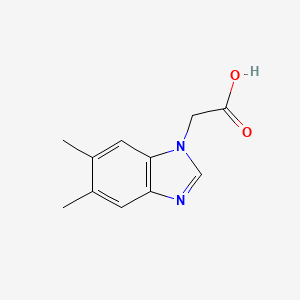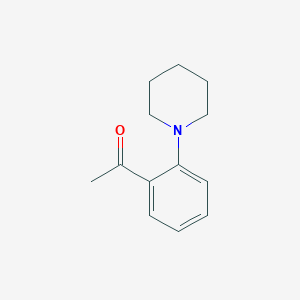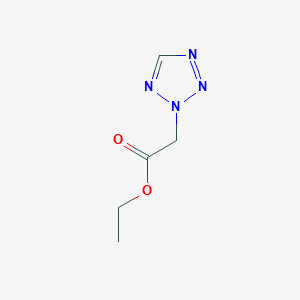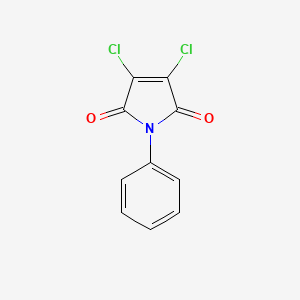
2,3-二氯-N-苯基马来酰亚胺
描述
2,3-Dichloro-N-phenylmaleimide is an organic compound with the molecular formula C10H5Cl2NO2. It is a derivative of maleimide, characterized by the presence of two chlorine atoms at the 2 and 3 positions and a phenyl group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances .
科学研究应用
2,3-Dichloro-N-phenylmaleimide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Fluorescence Probes: Maleimide derivatives, including 2,3-Dichloro-N-phenylmaleimide, are used as fluorescence probes in energy transfer investigations.
Biologically Active Molecules: Incorporated into biologically active molecules for research in medicinal chemistry.
Polymer Chemistry: Used in the synthesis of polymers with specific properties.
作用机制
Target of Action
It is known that the compound can be used to synthesize various derivatives , which may interact with different biological targets.
Mode of Action
It is known that the compound can be prepared from the reaction between 2,3-dichloromaleic anhydride and aniline
Biochemical Pathways
It is known that the compound can be used to synthesize various derivatives , which may affect different biochemical pathways.
Result of Action
It is known that the compound can be used to synthesize various derivatives , which may have different molecular and cellular effects.
Action Environment
It is known that the compound is a solid at room temperature , which suggests that it might be stable under normal environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dichloro-N-phenylmaleimide can be synthesized through the reaction of 2,3-dichloromaleic anhydride with aniline. The reaction typically involves the following steps :
Reaction with Aniline: 2,3-Dichloromaleic anhydride is reacted with aniline in the presence of a suitable solvent, such as ethanol, under reflux conditions. This reaction yields 2,3-dichloro-N-phenylmaleimide.
Purification: The crude product is purified through recrystallization from an appropriate solvent, such as ethanol or nitromethane, to obtain pure 2,3-dichloro-N-phenylmaleimide.
Industrial Production Methods
The industrial production of 2,3-Dichloro-N-phenylmaleimide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous addition of aniline to the reaction mixture, followed by refluxing and dehydration, is a common practice in industrial settings .
化学反应分析
Types of Reactions
2,3-Dichloro-N-phenylmaleimide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 3 positions can be substituted by other nucleophiles, such as thiols, to form derivatives like N-phenyl-2,3-dithiomaleimide.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various substituted maleimides.
Common Reagents and Conditions
Thiols: Used in substitution reactions to replace chlorine atoms.
Ethanol: Common solvent for reactions involving 2,3-Dichloro-N-phenylmaleimide.
Sodium Azide: Used in the Staudinger reaction to form triphenylphosphoranamino derivatives.
Major Products
N-phenyl-2,3-dithiomaleimide: Formed by the substitution of chlorine atoms with thiols.
Triphenylphosphoranamino Derivatives: Formed through the Staudinger reaction with sodium azide.
相似化合物的比较
Similar Compounds
N-phenylmaleimide: Lacks the chlorine atoms at the 2 and 3 positions.
2,3-Dibromo-N-phenylmaleimide: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
2,3-Dichloro-N-phenylmaleimide is unique due to the presence of chlorine atoms at the 2 and 3 positions, which enhances its reactivity in substitution and addition reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
属性
IUPAC Name |
3,4-dichloro-1-phenylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-8(12)10(15)13(9(7)14)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLKFADFZAWWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347098 | |
| Record name | 2,3-Dichloro-N-phenylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3876-05-9 | |
| Record name | 2,3-Dichloro-N-phenylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2,3-Dichloro-N-phenylmaleimide in organic synthesis?
A1: 2,3-Dichloro-N-phenylmaleimide serves as a valuable building block in organic synthesis. Notably, it plays a crucial role in synthesizing 2-phenylpyrrolo[3,4-b]quinoxaline-1,3-diones [, ]. These heterocyclic compounds, containing the quinoxaline core, hold significant interest due to their diverse biological activities, making them attractive targets for medicinal chemistry and drug discovery.
Q2: What is the significance of cyclic imides in pharmaceutical research?
A2: Cyclic imides, characterized by the -CO-N(R)-CO- group, exhibit promising therapeutic potential due to their accessibility and favorable yields in synthesis []. These compounds demonstrate a wide range of biological activities including sedative, hypnotic, hypotensive, carcinostatic, antimitotic, and antinociceptive effects []. This versatility makes them valuable starting points for developing new drugs with potential applications in various therapeutic areas.
Q3: Are there any advantages to using microwave-assisted synthesis for 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione?
A3: Yes, one study highlights the use of a microwave reactor for the synthesis of 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione []. Microwave-assisted synthesis often leads to faster reaction times, increased yields, and improved purity compared to conventional heating methods. This approach aligns with the increasing demand for more efficient and environmentally friendly synthetic strategies in organic chemistry.
Q4: Why is there interest in developing new synthetic methods for drugs and pharmaceuticals?
A4: The continuous pursuit of novel drug candidates stems from the need for more effective treatments, reduced costs, and minimized side effects []. Developing new synthetic routes and optimizing existing ones can significantly impact these factors. Efficient synthesis translates to lower production costs, while discovering new reaction pathways can lead to novel drug candidates with improved pharmacological profiles and fewer adverse effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B1330825.png)

